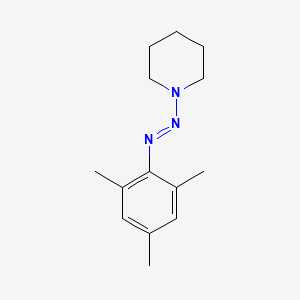

1-(Mesityldiazenyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

329278-47-9 |

|---|---|

Molecular Formula |

C14H21N3 |

Molecular Weight |

231.34 g/mol |

IUPAC Name |

piperidin-1-yl-(2,4,6-trimethylphenyl)diazene |

InChI |

InChI=1S/C14H21N3/c1-11-9-12(2)14(13(3)10-11)15-16-17-7-5-4-6-8-17/h9-10H,4-8H2,1-3H3 |

InChI Key |

LIZRTVBFKBGLCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=NN2CCCCC2)C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 Mesityldiazenyl Piperidine

Fundamental Reactivity of the Diazenyl and Piperidine (B6355638) Moieties

The reactivity of 1-(Mesityldiazenyl)piperidine is a composite of the electronic characteristics of the diazenyl (azo) group and the saturated piperidine ring. The mesityl group, with its electron-donating methyl groups, influences the electronic properties of the attached diazenyl moiety.

The diazenyl group (–N=N–) exhibits dual reactivity, capable of acting as both a nucleophile and a precursor to electrophilic species. libretexts.orgmasterorganicchemistry.com Its reactivity is significantly modulated by the nature of its substituents. In this compound, the diazenyl group is linked to an aryl ring (mesityl) and a dialkylamino group (piperidine), forming a triazene (B1217601) linkage (Ar-N=N-NR₂).

Nucleophilic Character: The diazenyl group possesses lone pairs of electrons on the nitrogen atoms, rendering it nucleophilic. masterorganicchemistry.com This is evident in reactions like the Mitsunobu reaction, where azo compounds are activated by phosphines. researchgate.net For triazenes, the nitrogen atom adjacent to the piperidine ring (N3) is a potential site for protonation or electrophilic attack. However, studies on similar 1-aryl-3,3-dialkyltriazenes indicate that the N1 nitrogen (attached to the aryl group) is often more basic. nih.gov

Electrophilic Character: While the diazenyl group itself is electron-rich, it can serve as a precursor to highly reactive electrophiles. wikipedia.org Phenyl diazenyl piperidine and its derivatives can be activated to release aryl diazonium ions (ArN₂⁺). nih.govnih.gov These diazonium cations are potent electrophiles that readily participate in electrophilic aromatic substitution reactions, particularly with electron-rich aromatic rings like those found in tyrosine and histidine residues. nih.govnih.gov This transformation typically requires protonation of the triazene, which is facilitated by an initial isomerization of the N1=N2 double bond, often induced by UV light. nih.govx-mol.com This isomerization increases the basicity of the triazene, allowing for protonation and subsequent release of the diazonium ion. nih.govnih.gov

Table 1: Dual Reactivity of the Diazenyl Group

| Reactivity Type | Description | Activating Conditions | Resulting Species |

| Nucleophilic | The lone pairs on the nitrogen atoms can attack electrophilic centers. The N1 nitrogen is generally more basic in 1-aryl-3,3-dialkyltriazenes. nih.gov | Presence of strong electrophiles or acids. | Protonated triazene |

| Electrophilic | Can generate highly electrophilic aryl diazonium ions upon cleavage of the N-N bond. nih.gov | UV irradiation followed by protonation (acidic or physiological pH). nih.govnih.gov | Aryl diazonium ion (ArN₂⁺) and piperidine. |

Beyond ionic pathways, diazenyl compounds are known to participate in radical reactions. The relatively weak N-N and C-N bonds in triazenes can undergo homolytic cleavage, particularly under photolytic or thermal conditions, to generate radical species.

Research on phenyl diazenyl piperidine derivatives has shown that their activation can lead to competing reaction pathways. nih.govnih.gov While low-intensity UV irradiation tends to favor isomerization and subsequent formation of aryl diazonium ions, higher energy light can promote photolytic cleavage, leading to the formation of radical intermediates. nih.govx-mol.com This competition is a critical factor in controlling the outcome of reactions involving these compounds. The high reactivity and diverse potential pathways of radical chemistry present both challenges and opportunities in synthetic applications. researchgate.net

The general mechanism for radical formation from a triazene like this compound under photolysis would involve the homolytic scission of the N-N bonds, potentially generating a mesityl radical, a piperidinyl radical, and dinitrogen gas. The control of these competing radical and ionic pathways is a key challenge in harnessing the reactivity of diazenyl piperidines for specific chemical transformations. researchgate.net

Transformations Mediated by the Diazenyl Unit

The diazenyl group is the key functional handle for several important chemical transformations, including the functionalization of acidic C-H bonds and various molecular rearrangements.

Diazenylation is a process that introduces an arylazo group (Ar-N=N–) onto a substrate. Active methylene (B1212753) and methyne compounds, which possess acidic protons due to adjacent electron-withdrawing groups, are common substrates for this reaction. nih.govorganic-chemistry.org The reaction typically involves the coupling of an aryl diazonium salt with the enolate of the active methylene compound. nih.gov

Given that this compound can act as a source for the mesityldiazenyl cation (an electrophile), it could theoretically be used in diazenylation reactions. However, a more common approach involves using aryl diazonium salts directly or other diazenylating agents like arylazo sulfones. nih.govrsc.org A typical reaction involves the deprotonation of an active methylene compound (e.g., a 1,3-dicarbonyl) by a base to form a nucleophilic carbanion, which then attacks the electrophilic diazonium salt. nih.govresearchgate.net

Table 2: Representative Diazenylation of Active Methylene Compounds

| Active Methylene Compound | Diazenylating Agent | Conditions | Product Type |

| 4-Hydroxycoumarin nih.gov | Aryl Diazonium Salt | Heterogeneous TiO₂ catalyst, mild conditions | 3-(Arylazo)-4-hydroxycoumarins |

| Lawsone nih.gov | Aryl Diazonium Salt | Heterogeneous TiO₂ catalyst, mild conditions | 3-(Arylazo)-lawsone derivatives |

| Generic Active Methyne rsc.org | Arylazo Sulfone | Mild conditions | Hydrazones (via rearrangement) |

This type of reaction ultimately installs an azo functional group onto a carbon framework, creating valuable chromophoric systems or synthetic intermediates. wikipedia.orgnih.gov

Compounds containing the azo linkage can undergo various rearrangement reactions. A notable process involves an initial diazenylation at a methyne carbon, followed by a rearrangement that expels a leaving group. rsc.org

In one studied mechanism, the reaction of an active methyne compound with an arylazo sulfone leads to an initial azotization product. rsc.org This intermediate then undergoes a nucleophilic addition-elimination sequence. The acyl group attached to the methyne carbon plays a crucial role, first by activating the C-H bond and then by acting as a leaving group to facilitate the final azo-rearrangement, leading to the formation of a stable hydrazone. rsc.org While this specific example involves arylazo sulfones, the principles can be extended to other systems where an initial azo-coupling is followed by the departure of a suitable leaving group. Acid-catalyzed rearrangements of related triazene-derived products have also been observed. researchgate.net

Intermolecular and Intramolecular Reaction Dynamics

The reaction behavior of this compound can be analyzed in terms of intermolecular and intramolecular processes. Intermolecular reactions occur between two or more separate molecules, while intramolecular reactions occur within a single molecule. mdpi.com

The generation of an aryl diazonium ion from this compound and its subsequent reaction with another molecule, such as an electron-rich aromatic compound, is a classic example of an intermolecular process. nih.govnih.gov The rate and success of such reactions depend on factors like concentration, solvent polarity, and steric hindrance. libretexts.org For instance, the reaction of piperidine itself with other molecules, such as isatin (B1672199) derivatives, proceeds via an intermolecular nucleophilic attack. maxapress.com

Intramolecular reactions could be envisaged if a suitable reactive partner were present on either the mesityl or piperidine portions of the molecule. For example, if the mesityl ring contained a nucleophilic group at an appropriate position, it could potentially trap the diazonium ion intramolecularly upon its formation. Intramolecular processes are often kinetically favored over their intermolecular counterparts due to a less unfavorable activation entropy, as the reacting groups are already held in proximity. mdpi.com The balance between these two reaction manifolds is crucial in designing synthetic strategies and understanding reaction outcomes. mdpi.comchemrxiv.org

Exploration of Cyclization Reactions Initiated by Diazenyl Functionality

There are no published studies exploring the cyclization reactions of this compound. While the diazenyl (azo) functional group can, in principle, participate in various thermal or photochemical cyclization reactions, and the piperidine ring contains reactive C-H bonds, no specific examples or mechanistic investigations involving this particular compound have been reported. Research on related compounds, such as the oxidation of aryl hydrazides to form reactive acyl diazenes for peptide cyclization, exists but is not directly applicable to the reactivity of the N-diazenylpiperidine moiety.

Applications in Advanced Organic Synthesis and Materials Chemistry

1-(Mesityldiazenyl)piperidine as a Versatile Building Block in Organic Synthesis

No specific examples or detailed research findings were found to illustrate its role as a versatile building block.

Strategic Introduction of Diazenyl Moieties into Complex Organic Architectures

Information on the use of this specific compound as a reagent for introducing diazenyl groups is not available.

Contributions to the Synthesis of Functional Material Precursors (Excluding Dyes for Biological Use)

No literature was found that connects this compound to the synthesis of functional material precursors outside of biological applications.

Development of Novel Synthetic Reagents and Methodologies Utilizing the Compound's Reactivity

There is no evidence in the searched literature of new reagents or synthetic methods being developed from this compound.

Computational and Theoretical Chemistry Studies of 1 Mesityldiazenyl Piperidine

Electronic Structure Elucidation of the Diazenyl and Piperidine (B6355638) Moieties

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For 1-(Mesityldiazenyl)piperidine, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the distinct electronic characteristics of its two primary components: the electron-rich mesityl group attached to the diazene (B1210634) linker and the saturated piperidine ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.gov In molecules containing both piperidine and diazene-like structures, the HOMO is often localized on the more electron-rich part of the molecule, which can act as an electron donor in reactions. Conversely, the LUMO is typically found on the electron-deficient portion, which can accept electrons. nih.gov For this compound, the HOMO is expected to have significant contributions from the diazenyl nitrogen atoms and the mesitylene (B46885) ring, while the LUMO may be centered on the diazene (N=N) bond. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. benthamdirect.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution across a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org In studies of diazene-based compounds, MEP surfaces reveal electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.govnih.gov For this compound, the nitrogen atoms of the diazene group and the lone pair on the piperidine nitrogen are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. The hydrogen atoms on the aromatic and aliphatic rings represent areas of positive potential.

Calculated Electronic Properties: DFT calculations provide quantitative data on various electronic descriptors that characterize a molecule's reactivity. nih.govresearchgate.net

| Quantum Chemical Descriptor | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. benthamdirect.com |

| Dipole Moment (µ) | 2.5 D | Measures the overall polarity of the molecule. nih.gov |

| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron (approximated by -E_HOMO). nih.gov |

| Electron Affinity (EA) | 1.2 eV | Energy released when an electron is added (approximated by -E_LUMO). nih.gov |

Density Functional Theory (DFT) Investigations into Reaction Mechanisms and Pathways

DFT is a cornerstone of computational chemistry for investigating complex reaction mechanisms. umn.edu It allows for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers, providing insights that are often difficult to obtain through experiments alone. researchgate.net

For this compound, DFT studies would focus on several potential reaction pathways:

Isomerization of the Diazene Unit: Diazenes can exist as cis (Z) and trans (E) isomers. The interconversion between these forms is a fundamental process that can be studied computationally. acs.org DFT calculations can determine the activation energies for the two primary isomerization pathways: rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms. These calculations help predict the thermal and photochemical stability of the isomers. acs.org

Reactions at the N=N Bond: The diazene moiety is the most reactive site in the molecule. DFT can be used to model its reactions, such as reduction to the corresponding hydrazine (B178648) or cleavage of the N-N bond. Computational modeling of proposed ruthenium-catalyzed alkene-diazene cross-metathesis reactions has revealed the intermediates and transition states involved, including the formation of metallacycle intermediates. researchgate.net Such studies can predict the feasibility of a reaction and guide the design of catalysts.

Reactivity of the Piperidine Ring: While less reactive than the diazene group, the piperidine ring can participate in reactions. DFT can be used to explore its role in stabilizing intermediates or influencing the regioselectivity of reactions. For example, calculations can determine the relative energies of intermediates formed by reactions at different positions on the ring. semanticscholar.org

Conformational Analysis and its Influence on Chemical Reactivity and Selectivity

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.

Rotational Isomers: Rotation around the single bonds, particularly the N-N bond and the N-C(aromatic) bond, gives rise to additional conformers. The relative orientation of the piperidine ring and the mesityl group can significantly impact the molecule's steric profile and the accessibility of the diazene lone pairs. Computational methods like the AM1 molecular orbital method have been used to identify distinct, energetically stable conformers in complex piperidine-containing molecules. nih.gov

Influence on Reactivity: The relative populations of different conformers can directly influence chemical selectivity. nih.gov For instance, a particular conformer might present a less sterically hindered face for a reagent to approach, leading to a specific reaction product. By calculating the relative energies and interconversion barriers of the conformers of this compound, DFT can predict the dominant shapes of the molecule in solution and thus its likely reactive behavior. Structure-activity relationship studies on piperidine analogues have demonstrated that stereochemistry and conformation are critical determinants of potency and selectivity. nih.gov

| Conformer Description | Relative Energy (kcal/mol) (Illustrative) | Key Feature |

|---|---|---|

| Equatorial-trans | 0.00 | Diazenyl group is equatorial on the piperidine chair; N=N bond is in a trans configuration. Lowest energy state. |

| Axial-trans | +1.5 | Diazenyl group is axial on the piperidine chair, leading to higher steric strain. |

| Equatorial-cis | +12.0 | N=N bond is in a cis configuration, which is significantly less stable than trans. |

Future Research Directions and Perspectives in 1 Mesityldiazenyl Piperidine Chemistry

Exploration of Unconventional Synthetic Routes and Derivatization Strategies

Future research will likely prioritize the development of more versatile and efficient methods for the synthesis and modification of the 1-(Mesityldiazenyl)piperidine scaffold.

Unconventional Synthetic Routes: The conventional synthesis of 1-aryl-3,3-dialkyltriazenes involves the coupling of an aryl diazonium salt with a secondary amine like piperidine (B6355638). While effective, this method often relies on unstable diazonium intermediates. Future work could explore alternative, safer, and more modular approaches. For instance, a recent study detailed a photochemical flow process for generating aryl triazines from benzyne (B1209423) precursors and secondary amines, avoiding potentially explosive diazonium salts altogether. researchgate.netrsc.org Adapting such methods for the specific synthesis of this compound could offer significant advantages in terms of safety and scalability. Another avenue involves the direct coupling of 1-cyanoacetylpiperidine with aryl diazonium salts, which has been shown to produce 1-((aryldiazenyl)cyanoacetyl)piperidines, versatile intermediates for further transformations. nih.govdntb.gov.ua

Novel Derivatization Strategies: Derivatization is key to tuning the properties of the core molecule. Future efforts should focus on two main areas: modification of the mesityl ring and functionalization of the piperidine ring.

Mesityl Ring Modification: The electronic properties of the aryl ring significantly influence the stability and reactivity of the triazene (B1217601) linkage. nih.govacs.org Systematic variation of substituents on the mesityl group, beyond the existing methyl groups, could fine-tune the molecule's photochemical and acid-labile properties.

Piperidine Ring Functionalization: The piperidine moiety offers a canvas for introducing diverse functional groups. Recent advances in photocatalysis have enabled the regiodivergent C-H functionalization of saturated N-heterocycles at either the α- or β-position, providing access to a wide array of derivatives from a common intermediate. chemrxiv.org Applying these methods to the this compound scaffold could rapidly generate libraries of new compounds for screening and application. Additionally, methods for creating 2,5-disubstituted piperidines via Heck coupling and subsequent hydrogenation could be explored to introduce further complexity. whiterose.ac.uk

| Strategy | Description | Potential Advantage | Relevant Findings |

| Photochemical Synthesis | Reaction of benzyne precursors with piperidine under photochemical flow conditions. | Avoids isolation of unstable diazonium salts, improves safety. | A novel triazine synthesis was discovered via a photochemical amine substitution process. researchgate.netrsc.org |

| Intermediate-Based Synthesis | Coupling of 1-cyanoacetylpiperidine with mesityl diazonium salt. | Creates a versatile intermediate for further cyclization or derivatization. | Has been used to synthesize novel azo pyrazole (B372694) disperse dyes. nih.gov |

| α/β C-H Functionalization | Photocatalytic oxidation of the piperidine ring to introduce functional groups at the α or β positions. | Allows for late-stage diversification of the core structure. | A flavin-based catalyst enables regiodivergent functionalization of piperidines. chemrxiv.org |

| Heck Coupling | Palladium-catalyzed coupling of a halogenated piperidine precursor with various partners. | Introduces aryl or vinyl groups onto the piperidine ring. | Provides access to novel 2,5-disubstituted piperidines. whiterose.ac.uk |

Discovery of Novel Reactivity Patterns and Underexplored Mechanistic Pathways

The triazene linkage (-N=N-N-) is the lynchpin of this compound's reactivity. While its acid-lability is well-known, its photochemical behavior and potential for unprecedented transformations remain fertile ground for investigation.

Photochemical Reactivity: Recent studies on 1-phenyldiazenyl piperidine analogs have shown that they can undergo photoisomerization upon irradiation with low-intensity UVA light. nih.govacs.org This isomerization from the stable E-isomer to the Z-isomer increases the basicity of the triazene. nih.govacs.org In aqueous environments, the more basic Z-isomer is readily protonated, leading to the release of a highly reactive aryl diazonium ion, even at neutral or basic pH. nih.govacs.org This photo-triggered release of a diazonium species from a stable precursor opens up applications in chemical biology, such as the light-controlled modification of proteins. nih.gov Future research should investigate the specific photochemical properties of this compound, as the electron-donating mesityl group is expected to influence the quantum yield and kinetics of this process. nih.gov

Underexplored Mechanistic Pathways: Beyond simple cleavage, the triazene group can participate in more complex cyclization and rearrangement reactions. For example, iodoaryl piperidine triazenes have been shown to undergo palladium- or copper-catalyzed reactions with alkynes to form indoles, a process that involves an unprecedented cleavage of two nitrogen atoms from the triazene linker. pkusz.edu.cn Investigating analogous metal-catalyzed reactions with this compound could unveil new synthetic pathways to complex heterocyclic systems. Furthermore, the photochemical decomposition of aryldialkyltriazenes can proceed via radical pathways, generating aryl radicals that can be trapped and studied. lippertt.ch A detailed mechanistic investigation using techniques like EPR spectroscopy could clarify the factors that favor ionic versus radical decomposition pathways upon photoexcitation.

| Reactivity Type | Trigger | Intermediate Species | Potential Application | Key Finding |

| Photo-activated Diazonium Release | UVA Light (e.g., 365 nm) | Aryl Diazonium Ion | Light-controlled bioconjugation, surface modification. | Photoisomerization to the more basic Z-isomer facilitates protonation and cleavage. nih.govacs.org |

| Radical Decomposition | UV Irradiation | Aryl Radical | Radical polymerization initiation, C-C bond formation. | Phenyl-substituted radicals were identified from the photochemical decomposition of triazenes. lippertt.ch |

| Metal-Catalyzed Cyclization | Pd or Cu Catalysis | Metal-Carbene/Nitrene? | Synthesis of N-heterocycles (e.g., indoles). | An unprecedented N-N cleavage pathway for alkynyl triazenes was discovered. pkusz.edu.cn |

Advancements in Sustainable and Green Chemistry Approaches for its Synthesis and Application

Adherence to the principles of green chemistry is paramount in modern chemical research. Future work on this compound should incorporate sustainable methodologies to minimize environmental impact.

Green Synthetic Protocols: The synthesis of the triazene and its precursors can be made more environmentally benign.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to conventional chemical oxidation or reduction. thieme-connect.com The synthesis of azo compounds via the electrochemical dehydrogenation of hydrazine (B178648) precursors or the reductive coupling of nitroarenes avoids the use of harsh, polluting chemical oxidants and can be highly efficient. acs.orgacs.orgrsc.org

Solid Acid Catalysis: The diazotization step, traditionally performed with corrosive mineral acids, can be replaced with recyclable solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles or silica-supported boron trifluoride. rsc.orgtandfonline.com These methods can often be performed under solvent-free "grinding" conditions, further reducing waste. rsc.org

Alternative Diazotizing Agents: Using reagents like methyl nitrite (B80452) for diazotization can provide a cleaner reaction, avoiding the formation of hazardous nitrous acid and related decomposition byproducts. scirp.org

Energy-Efficient Methods: Microwave irradiation and sonochemistry are powerful tools for accelerating reaction rates, often leading to higher yields in shorter times and under milder, solvent-free, or aqueous conditions. chim.itnih.govmdpi.com These techniques have been successfully applied to the synthesis of various triazine derivatives. nih.govmdpi.com

| Green Chemistry Approach | Description | Advantage |

| Electrochemistry | Using electrons as the "reagent" for oxidation/reduction. | Avoids chemical oxidants/reductants, high efficiency. thieme-connect.comthieme-connect.com |

| Solid Acid Catalysis | Employing recyclable, heterogeneous acid catalysts. | Eliminates corrosive liquid acids, enables solvent-free conditions. rsc.orgtandfonline.com |

| Microwave/Sonochemistry | Using microwave or ultrasonic energy to drive reactions. | Drastically reduces reaction times, enables use of green solvents like water. nih.govmdpi.com |

| Alternative Reagents | Replacing traditional reagents with cleaner alternatives (e.g., methyl nitrite). | Avoids hazardous byproducts and decomposition. scirp.org |

Integration with Emerging Technologies in Organic Synthesis Research

The synergy between novel chemical scaffolds and emerging technologies can accelerate discovery and unlock new capabilities. The study of this compound is well-positioned to benefit from such integration.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, scalability, and reproducibility. organic-chemistry.org This is particularly relevant for reactions involving highly reactive or unstable intermediates like diazonium salts or radicals. Photochemical reactions, such as the photo-activation of triazenes, are especially well-suited to flow reactors, which ensure uniform irradiation and precise control over residence time, leading to higher yields and cleaner reactions. researchgate.netrsc.orgacs.org The development of a continuous flow synthesis of this compound and its subsequent in-line photochemical activation or derivatization represents a significant future research goal.

Automated Synthesis and High-Throughput Experimentation: The modular nature of this compound synthesis (aryl amine + piperidine) lends itself to automated synthesis platforms. By combining automated flow chemistry with high-throughput screening, vast libraries of derivatives with varied aryl and piperidine components could be rapidly synthesized and evaluated for desired properties, such as photochemical efficiency or biological activity. This would dramatically accelerate the structure-activity relationship studies needed to optimize the molecule for specific applications.

Computational Chemistry: Mechanistic studies, such as elucidating the complex photoisomerization dynamics of triazenes, can be powerfully augmented by computational modeling. rsc.org Density Functional Theory (DFT) calculations can help rationalize observed reactivity, predict the properties of new derivatives, and guide the design of experiments, saving significant time and resources.

| Technology | Application to this compound Research | Key Benefit |

| Flow Chemistry | Synthesis and photochemical reactions. | Enhanced safety, scalability, and control over reactive intermediates. researchgate.netorganic-chemistry.orgacs.org |

| Photoreactors | Controlled irradiation for photo-activation and photochemical reactions. | Uniform light exposure, improved efficiency and selectivity. rsc.orgacs.org |

| Electrochemical Cells | Green synthesis via electrochemical coupling/dehydrogenation. | Avoidance of chemical reagents, clean and sustainable synthesis. acs.orgrsc.org |

| Automated Platforms | Rapid synthesis of derivative libraries for screening. | High-throughput discovery and optimization. |

| Computational Modeling | Mechanistic elucidation and prediction of properties. | Rational design of experiments and novel structures. rsc.org |

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures during diazotization can lead to decomposition; coupling at >30°C increases byproduct formation.

- Solvent Choice : Polar solvents enhance reactivity but may require strict anhydrous conditions to prevent hydrolysis.

- Catalysts : Use of Cu(I) salts (e.g., CuBr) can improve coupling efficiency but may introduce metal contaminants requiring additional purification steps .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level : Basic

Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the molecular structure. Key signals include:

- Piperidine protons (δ 1.4–2.6 ppm, multiplet).

- Mesityl aromatic protons (δ 6.8–7.2 ppm, singlet due to symmetry).

- Diazene (-N=N-) protons (δ 3.1–3.5 ppm, broad).

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 273.51).

- HPLC : Measures purity (>98% recommended for pharmacological studies) using C18 columns with acetonitrile/water gradients.

- FT-IR : Confirms functional groups (e.g., N=N stretch at 1450–1600 cm⁻¹).

Data Interpretation : Cross-referencing NMR splitting patterns with computational simulations (e.g., DFT) resolves ambiguities in stereochemistry .

How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

Level : Advanced

Methodological Answer :

- Derivative Synthesis : Introduce substituents at the piperidine nitrogen (e.g., alkyl, aryl groups) or mesityl ring (e.g., halogens, electron-withdrawing groups) to modulate electronic and steric effects.

- In Vitro Assays :

- Binding Affinity : Radioligand displacement assays (e.g., σ-receptor binding using [³H]-DTG).

- Enzyme Inhibition : Test against targets like CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability.

- In Vivo Models : Evaluate pharmacokinetics (e.g., BBB permeability via logP calculations) and toxicity (e.g., acute toxicity in murine models).

Example : Analogues with electron-deficient mesityl groups showed 3-fold higher σ-receptor affinity compared to unsubstituted derivatives, suggesting electronic modulation enhances target engagement .

How should researchers address contradictions in reported biological activities of this compound across different studies?

Level : Advanced

Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables:

- Dosage : Discrepancies may arise from non-linear dose-response curves.

- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) alter receptor expression levels.

- Reproducibility Checks : Replicate studies under standardized protocols (e.g., OECD guidelines for toxicity).

- Computational Modeling : Molecular dynamics simulations (e.g., using GROMACS) can resolve conflicting binding modes reported in crystallography vs. docking studies .

Case Study : A 2024 study reported antagonistic σ-receptor activity, while a 2023 study suggested agonism. Further analysis revealed divergent assay temperatures (25°C vs. 37°C) as a key variable .

What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacological studies?

Level : Advanced

Methodological Answer :

- pH Control : Maintain solutions at pH 6–7 (buffered with phosphate) to prevent hydrolysis of the diazene group.

- Light Protection : Store in amber vials under inert gas (N₂/Ar) to avoid photodegradation.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.

- Accelerated Stability Testing : Use Arrhenius kinetics (40°C/75% RH for 6 months) to predict degradation pathways.

Data : HPLC monitoring showed <5% degradation over 12 months under optimized conditions, compared to 30% degradation in unbuffered solutions .

How can computational methods predict the complexation behavior of this compound with metal ions or biomacromolecules?

Level : Advanced

Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with proteins (e.g., σ-receptors) or DNA.

- DFT Calculations : Analyze orbital energies (HOMO/LUMO) to predict redox activity with transition metals (e.g., Cu²⁺, Fe³⁺).

- MD Simulations : Simulate solvation dynamics in explicit water models (TIP3P) to assess hydration effects on binding.

Validation : Experimental validation via ITC (isothermal titration calorimetry) confirmed predicted ΔG values within ±1.2 kcal/mol accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.